

Application Note: Extraction and Quantification of β -Casomorphin-7 in Cheese Samples

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Compound of Interest

Compound Name: *beta-Casomorphin*

Cat. No.: *B10794742*

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Introduction

β -Casomorphins (BCMs) are opioid peptides derived from the enzymatic digestion of the β -casein protein found in milk and dairy products.[1][2] The most common and studied of these is β -casomorphin-7 (BCM-7), a heptapeptide that is primarily released from the A1 variant of β -casein during digestion or food processing, such as cheese ripening.[1][3] Given its potential physiological effects, the accurate extraction and quantification of BCM-7 in cheese are of significant interest to researchers in nutrition, food science, and drug development. This application note provides a detailed protocol for the extraction of BCM-7 from various cheese samples and its subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

The protocol involves the extraction of peptides from a homogenized cheese sample using either an aqueous or a solvent-based method. The resulting extract is then purified and concentrated using solid-phase extraction (SPE) to remove interfering substances. Finally, the purified extract is analyzed by reverse-phase HPLC-MS/MS, which allows for the highly selective and sensitive quantification of BCM-7. For studies investigating the release of BCM-7 under physiological conditions, an in-vitro gastrointestinal digestion protocol is also provided.

Experimental Protocols

Sample Preparation

1.1. Obtain a representative sample of the cheese to be analyzed. 1.2. Remove the rind and grate or finely chop the cheese. 1.3. Homogenize the cheese sample to a uniform consistency. This can be achieved using a food processor or a laboratory homogenizer. 1.4. Store the homogenized sample in an airtight container at -20°C until extraction.

Extraction of β -Casomorphin-7

Two primary methods for the extraction of BCM-7 from cheese are presented below. The choice of method may depend on the cheese matrix and laboratory resources.

2.1. Aqueous Extraction Method

This method is suitable for a wide range of cheese types and is a simpler, more environmentally friendly option.

- Weigh 10 g of the homogenized cheese sample into a 50 mL centrifuge tube.
- Add 20 mL of deionized water.
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Incubate the mixture at 40°C for 1 hour with constant agitation.
- Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.
- Carefully collect the aqueous supernatant, avoiding the fat layer at the top and the solid pellet at the bottom.
- Filter the supernatant through a 0.45 μ m syringe filter into a clean tube.
- The filtered extract is now ready for solid-phase extraction or direct HPLC-MS/MS analysis if further cleanup is not required.

2.2. Chloroform-Methanol Extraction Method

This method is effective for cheeses with high-fat content and can aid in the removal of lipids that may interfere with subsequent analysis.^[2]

- Weigh 5 g of the homogenized cheese sample into a 50 mL centrifuge tube.
- Add 10 mL of a chloroform:methanol (2:1, v/v) solution.
- Vortex vigorously for 5 minutes.
- Add 5 mL of deionized water and vortex for another 2 minutes.
- Centrifuge the mixture at 5,000 x g for 15 minutes at 4°C to separate the layers.
- Three layers will be visible: an upper aqueous-methanol layer, a protein disc at the interface, and a lower chloroform layer.
- Carefully collect the upper aqueous-methanol layer containing the peptides.
- The extract can be dried under a stream of nitrogen and reconstituted in a suitable buffer for further purification or analysis.

Solid-Phase Extraction (SPE) Cleanup

For cleaner samples and to concentrate the peptides of interest, an SPE step is recommended.

- Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
- Load the filtered cheese extract onto the conditioned cartridge.
- Wash the cartridge with 5 mL of 5% methanol in water to remove salts and other polar impurities.
- Elute the peptides with 5 mL of 80% acetonitrile in water.
- Dry the eluted fraction under a stream of nitrogen or by lyophilization.
- Reconstitute the dried peptide extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Quantification of β -Casomorphin-7

4.1. HPLC Conditions

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 40% B over 15 minutes is a good starting point and can be optimized.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 μ L.

4.2. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[1\]](#)
- Precursor Ion (m/z): For BCM-7 (YPFPGPI), the $[M+H]^+$ ion is approximately 790.4 m/z.
- Product Ions (m/z): Common product ions for BCM-7 fragmentation include those corresponding to y- and b-ions (e.g., y6, b6, y5). Specific transitions should be optimized for the instrument being used. For example, two abundant fragmentation ions for BCM-7 are y4 (m/z 383.1) and y5 (m/z 530.0).[\[4\]](#)
- Internal Standard: For accurate quantification, the use of a stable isotope-labeled BCM-7 internal standard is highly recommended.

In-Vitro Gastrointestinal Digestion (INFOGEST Protocol)

This protocol simulates the digestion of cheese in the human gastrointestinal tract to assess the release of BCM-7.[\[5\]](#)

5.1. Oral Phase

- Mix 5 g of homogenized cheese with 3.5 mL of simulated salivary fluid (SSF).
- Add 0.5 mL of human salivary α -amylase solution (1500 U/mL).
- Add 25 μ L of 0.3 M CaCl_2 .
- Add 975 μ L of water.
- Adjust pH to 7.0 and incubate at 37°C for 2 minutes with gentle mixing.

5.2. Gastric Phase

- To the oral bolus, add 7.5 mL of simulated gastric fluid (SGF).
- Add 1.6 mL of porcine pepsin solution (2000 U/mL).
- Add 5 μ L of 0.3 M CaCl_2 .
- Add 695 μ L of water.
- Adjust pH to 3.0 with 1 M HCl.
- Incubate at 37°C for 2 hours with constant mixing.

5.3. Intestinal Phase

- To the gastric chyme, add 11 mL of simulated intestinal fluid (SIF).
- Add 5.0 mL of pancreatin solution (800 U/mL).
- Add 2.5 mL of bile extract solution (160 mM).
- Add 40 μ L of 0.3 M CaCl_2 .
- Add 1.51 mL of water.
- Adjust pH to 7.0 with 1 M NaOH.
- Incubate at 37°C for 2 hours with constant mixing.

- After incubation, inactivate enzymes by heating at 95°C for 5 minutes.
- The digest can then be processed for BCM-7 extraction and analysis as described above.

Data Presentation

The following tables summarize the reported concentrations of β -casomorphin-7 in various cheese types.

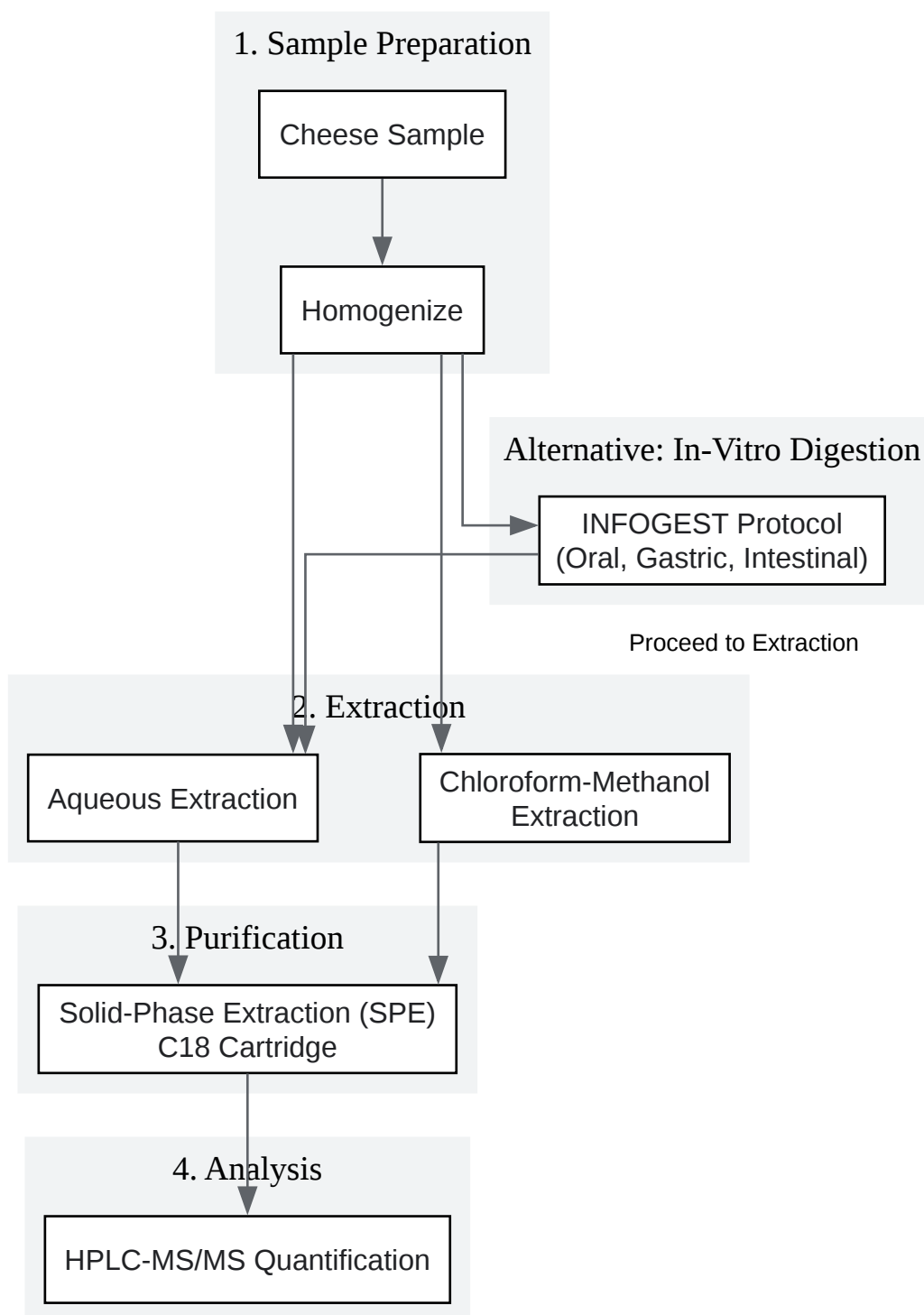
Table 1: β -Casomorphin-7 Content in Different Cheese Varieties

Cheese Type	β -Casomorphin-7 Content ($\mu\text{g/g}$ or mg/kg)	Reference
Blue Cheese	>20 $\mu\text{g/g}$	[6]
Gorgonzola	up to 7.63 mg/kg	[7]
Brie	0.15 - 15 $\mu\text{g/g}$	[1]
Cheddar	0.11 $\mu\text{g/g}$	[1]
Gouda	<0.07 $\mu\text{g/g}$	[6]
Fontina	0.01 - 0.11 $\mu\text{g/g}$	[1]
Mozzarella	Not Detected	[6]

Table 2: Release of β -Casomorphin-7 from Cheeses after In-Vitro Gastrointestinal Digestion

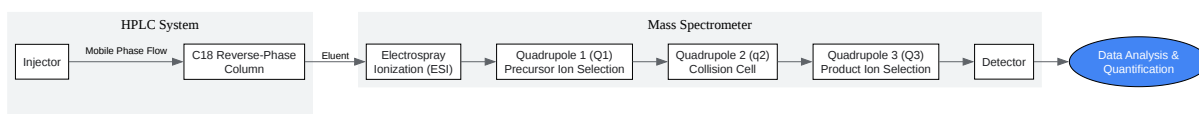
Cheese Type	BCM-7 after Gastric Phase (mg/kg)	BCM-7 after Intestinal Phase (mg/kg)	Reference
Cheddar	0.25	0.12 - 1.26	[7]
Gorgonzola	2.87	0.12 - 1.26	[7]
Maasdam	Not Detected	0.12 - 1.26	[7]
Grana Padano	Not Detected	0.12	[7]

Visualizations



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Caption: Overall experimental workflow for the extraction and analysis of β -casomorphin-7 from cheese.



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Caption: Schematic of the HPLC-MS/MS system for β -casomorphin-7 quantification.

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